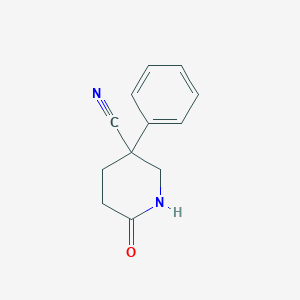

6-Oxo-3-phenylpiperidine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-3-phenylpiperidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-8-12(7-6-11(15)14-9-12)10-4-2-1-3-5-10/h1-5H,6-7,9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLJGHKAWSSCLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1=O)(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 6 Oxo 3 Phenylpiperidine 3 Carbonitrile and Its Derivatives

General Synthetic Strategies for Piperidine (B6355638) and Oxopiperidine Scaffolds

The construction of the piperidine ring system can be achieved through a multitude of synthetic methodologies. Intramolecular cyclization reactions are particularly powerful, allowing for the formation of the heterocyclic ring from an acyclic precursor in a highly controlled manner. These strategies often offer advantages in terms of regioselectivity and stereoselectivity.

Intramolecular Cyclization Reactions

Intramolecular cyclization involves the formation of a cyclic compound from a single molecule containing two reactive functional groups. This approach is widely employed in the synthesis of heterocyclic compounds, including the piperidine and oxopiperidine frameworks. Several distinct mechanistic pathways can be harnessed to achieve this transformation.

The cyclization of acyclic precursors containing an alkene moiety is a versatile strategy for piperidine synthesis. These reactions can be initiated by various means, leading to the formation of a new carbon-carbon or carbon-nitrogen bond that closes the ring. The specific outcome of the reaction is often dependent on the catalyst and reaction conditions employed.

| Catalyst/Reagent | Substrate Type | Key Features |

| Gold(I) complexes | N-tethered alkenes | Oxidative amination, difunctionalization of the double bond. |

| Palladium catalysts | N-tethered alkenes | Enantioselective, utilizes novel ligands. |

| Nickel catalysts | 1,6-ene-dienes | Highly enantioselective hydroalkenylation. |

Table 1: Overview of Alkene Cyclization Approaches for Piperidine Synthesis

Radical cyclizations offer a powerful method for the formation of C-N bonds under mild conditions. These reactions typically involve the generation of a nitrogen- or carbon-centered radical which then undergoes an intramolecular addition to an unsaturated bond.

Bruin and colleagues have developed a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes, which has proven effective for producing various piperidines. wikipedia.org This method, however, can sometimes lead to the formation of a linear alkene byproduct due to a competitive 1,5-hydrogen transfer process. wikipedia.org Another approach involves the intramolecular radical C-H amination/cyclization of linear amines, which can be achieved through electrolysis or copper catalysis. wikipedia.org

| Method | Catalyst/Initiator | Substrate | Key Characteristics |

| Cobalt-Catalyzed Cyclization | Cobalt(II) | Linear amino-aldehydes | Good yields, potential for byproduct formation. wikipedia.org |

| Anodic C-H Bond Activation | Electrolysis | Linear amines with electrophilic groups | Forms a radical cation intermediate. wikipedia.org |

| Copper-Catalyzed C-H/N-F Activation | Copper(I) or Copper(II) | Linear amines with electrophilic groups | Utilizes N-F bond activation. wikipedia.org |

Table 2: Selected Radical-Mediated Cyclizations for Piperidine Synthesis

Electrophilic cyclization involves the attack of a nucleophile, typically a nitrogen atom, on an electrophilic center generated within the same molecule. This strategy is widely used for the synthesis of nitrogen-containing heterocycles. The nature of the electrophilic species can vary, leading to different types of piperidine derivatives.

The intramolecular aza-silyl-Prins reaction is a valuable tool for the stereoselective synthesis of piperidines. This reaction involves the cyclization of an amine onto an aldehyde, with a tethered allylsilane serving as the terminating nucleophile. The use of chiral auxiliaries on the homoallylic amine can lead to the formation of enantiopure piperidines and their derivatives.

The intramolecular aza-Michael reaction is a highly efficient method for constructing N-heterocycles. wikipedia.org This reaction involves the intramolecular addition of an amine nucleophile to an activated alkene, such as an α,β-unsaturated carbonyl compound. Organocatalysis has been successfully applied to this reaction to achieve high enantioselectivity in the synthesis of substituted piperidines. wikipedia.org Pozo and coworkers have demonstrated a general protocol for the synthesis of di- and tri-substituted piperidines using this approach. wikipedia.org

A key synthetic route to the 6-oxo-3-phenylpiperidine-3-carbonitrile core involves a tandem Michael addition and subsequent cyclization. A notable example is the reaction of benzoylacetonitrile (B15868) with an acrylic ester. The initial Michael addition forms an open-chain intermediate which, upon catalytic reduction of the nitrile to a primary amine, undergoes a spontaneous intramolecular cyclization to yield the desired 3-phenyl-6-oxopiperidine-3-carbonitrile scaffold. This process highlights the efficiency of combining multiple reaction steps to construct complex heterocyclic systems.

| Reaction Type | Key Intermediates | Advantages |

| Michael Addition/Cyclization | Open-chain cyano ester | Convergent synthesis, builds complexity rapidly. |

Table 3: Aza-Michael Approach to the 6-Oxo-3-phenylpiperidine-3-carbonitrile Scaffold

Microwave-Assisted Cyclization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purities compared to conventional heating methods. nih.govnih.gov This technology is particularly advantageous for the synthesis of heterocyclic compounds, including piperidine derivatives. The use of microwave irradiation can significantly reduce reaction times for cyclization reactions, from hours to minutes, by promoting efficient and uniform heating of the reaction mixture. mdpi.com

While a specific microwave-assisted cyclization for the direct synthesis of 6-oxo-3-phenylpiperidine-3-carbonitrile is not extensively detailed in the reviewed literature, the general applicability of this method to the formation of six-membered rings is well-established. For instance, microwave irradiation has been successfully employed in the synthesis of various piperidine and piperidinone-based structures. These methods often involve the cyclization of acyclic precursors under the influence of microwave energy, which facilitates the intramolecular bond formation required to construct the piperidine ring. The key advantages of this approach include a reduction in thermal decomposition byproducts and the ability to perform reactions in a more environmentally friendly manner, sometimes even under solvent-free conditions. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Six-Membered Heterocycles

| Precursors | Product | Reaction Conditions | Yield (%) | Reference |

| Aromatic aldehydes, malononitrile, thiophenol | 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | ZnCl₂, MW irradiation | Moderate to good | mdpi.com |

| 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, aromatic aldehydes, α-keto-nitriles | Pyrazolo[3,4-b]pyridine derivatives | Acetic acid, MW irradiation | High | mdpi.com |

| Tosylhydrazone derivatives, 1,2-dihalogenated aromatic benzenes | Tetrahydroquinoline derivatives | Pd catalysis, MW irradiation | 30-90 | mdpi.com |

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates structural features from each of the starting materials, represent a highly efficient strategy for the synthesis of complex molecules like functionalized piperidines. nih.govrug.nl These reactions are characterized by their high atom economy, step efficiency, and the ability to generate diverse molecular scaffolds from readily available starting materials.

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base such as an amine. nih.gov This reaction is a cornerstone in the synthesis of a wide variety of unsaturated compounds and can be a key step in the construction of heterocyclic systems.

In the context of synthesizing 6-oxo-3-phenylpiperidine-3-carbonitrile, a plausible route would involve a tandem sequence initiated by a Knoevenagel condensation. For example, the reaction of benzaldehyde (B42025) with a cyano-containing active methylene compound, such as cyanoacetamide, in the presence of a base like piperidine, would generate a 2-cyano-3-phenylacrylamide (B1607073) intermediate. units.it This intermediate could then undergo a subsequent Michael addition with a suitable enolate, followed by intramolecular cyclization and hydrolysis to yield the desired 6-oxopiperidine ring. The use of piperidine as a catalyst in Knoevenagel condensations is well-documented and highlights the potential for a streamlined synthesis. chim.it

A one-pot, three-component reaction for the synthesis of highly functionalized piperidines has been developed, which likely proceeds through an initial Knoevenagel-type condensation followed by further transformations to build the piperidine ring.

Table 2: Catalyst Effect on the Synthesis of Functionalized Piperidines via a Three-Component Reaction

| Catalyst | Time (h) | Yield (%) |

| Phenylboronic acid (10 mol%) | 14 | 92 |

| Phenylboronic acid (5 mol%) | 16 | 85 |

| No catalyst | 24 | Traces |

The Biginelli reaction is a well-known multicomponent reaction that traditionally yields 3,4-dihydropyrimidin-2(1H)-ones from the condensation of an aldehyde, a β-ketoester, and urea (B33335) under acidic conditions. organic-chemistry.orgresearchgate.net While the classical Biginelli reaction does not produce piperidine scaffolds, variations and related multicomponent strategies have been explored for the synthesis of aza-heterocycles.

It is important to note that the direct synthesis of 6-oxo-3-phenylpiperidine-3-carbonitrile via a classical Biginelli reaction is not a feasible route due to the inherent reaction mechanism that leads to the formation of a pyrimidine (B1678525) ring. nih.gov However, the principles of multicomponent chemistry embodied by the Biginelli reaction have inspired the development of other MCRs that can access piperidine derivatives. For instance, a tethered Biginelli reaction has been reported to produce a fused piperidine ring system, although this is not a direct synthesis of the monocyclic target compound. The search for novel MCRs that can provide access to diverse heterocyclic scaffolds remains an active area of research.

Domino reactions, also known as tandem or cascade reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. illinois.edu These reactions are highly efficient and can rapidly generate molecular complexity from simple starting materials. The synthesis of piperidine and piperidinone derivatives is well-suited to domino strategies.

A domino reaction for the synthesis of 6-oxo-3-phenylpiperidine-3-carbonitrile could be envisioned to start with a Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization. For example, the reaction of an appropriate enolate with a cinnamonitrile (B126248) derivative could initiate a cascade of reactions leading to the formation of the desired piperidinone ring. A one-pot domino approach involving a Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization (DROC) has been developed for the synthesis of piperazin-2-ones, demonstrating the power of such sequential reactions in constructing six-membered nitrogen heterocycles. nih.gov

Electrosynthesis is gaining recognition as a green and sustainable method for organic synthesis, offering an alternative to traditional reagent-based transformations. nih.gov The application of electrochemistry to multicomponent reactions for the assembly of complex molecules is a promising and developing field.

While specific research on the electrocatalytic multicomponent assembly of 6-oxo-3-phenylpiperidine-3-carbonitrile is limited, the electrocatalytic hydrogenation of pyridine (B92270) derivatives to form piperidines has been demonstrated. nih.gov This process can be achieved at ambient temperature and pressure and represents a more environmentally friendly approach compared to traditional high-pressure hydrogenation. nih.gov Furthermore, the electroreductive cyclization of imines with dihaloalkanes has been shown to produce piperidine and pyrrolidine (B122466) derivatives, showcasing the potential of electrochemical methods for constructing these ring systems. nih.gov A novel approach combining biocatalytic C-H oxidation with Ni-electrocatalytic radical cross-coupling has been developed for the modular and enantioselective synthesis of complex piperidine derivatives, highlighting the innovative strategies emerging in this area. chemistryviews.org

Annulation Reactions

Annulation reactions are ring-forming processes that involve the construction of a new ring onto a pre-existing molecule through the formation of two new bonds. chemistryviews.org This class of reactions is fundamental to the synthesis of cyclic and heterocyclic compounds, including piperidines.

The Robinson annulation, a classic example, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. organic-chemistry.org While traditionally used for the synthesis of cyclohexenones, the principles of this reaction can be adapted for the construction of heterocyclic rings. For the synthesis of 6-oxo-3-phenylpiperidine-3-carbonitrile, an analogous aza-Robinson annulation could be envisioned. This would likely involve the Michael addition of an enamine or enolate to an α,β-unsaturated nitrile, followed by an intramolecular cyclization to form the piperidinone ring.

More broadly, various [4+2] annulation reactions are powerful tools for the synthesis of six-membered rings. chim.itnih.gov The catalytic asymmetric [4+2] annulation of imines with allenes, for instance, provides a route to functionalized piperidine derivatives. nih.gov These methods offer a high degree of control over the stereochemistry of the resulting products, which is crucial for the synthesis of biologically active molecules.

Specific Named Reactions Applicable to Oxopiperidine Synthesis

Several classic organic reactions have been adapted and optimized for the synthesis of the oxopiperidine scaffold. These named reactions provide reliable and versatile methods for constructing the heterocyclic core with various substitution patterns.

The Guareschi-Thorpe reaction is a multicomponent reaction that synthesizes 2-pyridones from a β-dicarbonyl compound, a cyanoacetate (B8463686) or cyanoacetamide, and an ammonia (B1221849) source. The resulting 2-pyridones are tautomers of 2-hydroxypyridines and are structurally very similar to the target 6-oxo-piperidine ring. An advanced version of this reaction utilizes a three-component condensation in an aqueous medium with ammonium (B1175870) carbonate, which acts as both the nitrogen source and a promoter. This method is noted for its high yields and environmentally friendly conditions.

The reaction proceeds through a series of condensations and cyclization to afford highly substituted 3-cyano-2-pyridones. The versatility of the starting materials allows for the introduction of various substituents on the pyridine ring.

Table 3: Synthesis of Substituted 3-Cyano-2-pyridones via Advanced Guareschi-Thorpe Reaction

| 1,3-Dicarbonyl Compound | Cyano-component | Product | Yield (%) | Reference |

| Ethyl acetoacetate | Ethyl cyanoacetate | 2,6-Dihydroxy-4-methylpyridine-3-carbonitrile | 98 | |

| Acetylacetone | Ethyl cyanoacetate | 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile | 96 | |

| Benzoylacetone | Ethyl cyanoacetate | 2-Hydroxy-4-methyl-6-phenylpyridine-3-carbonitrile | 95 | |

| Ethyl benzoylacetate | Ethyl cyanoacetate | 2,6-Dihydroxy-4-phenylpyridine-3-carbonitrile | 96 | |

| Trifluoroacetylacetone | Ethyl cyanoacetate | 2-Hydroxy-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | 97 |

The Castagnoli-Cushman reaction (CCR) is a powerful method for the synthesis of lactams through the reaction of an imine with a cyclic anhydride (B1165640). This reaction is particularly useful for the diastereoselective synthesis of δ-lactams (6-membered rings), which are the core structure of 6-oxopiperidines. The reaction of 3-aryl glutaric acids with imines in the presence of acetic anhydride, which generates the cyclic anhydride in situ, leads to the formation of 6-oxo-2,4-diarylpiperidine-3-carboxylic acids with high diastereoselectivity.

The reaction creates three new stereocenters, and the relative configuration of the product is predominantly trans. This method provides a direct route to highly functionalized piperidone derivatives.

Table 4: Diastereoselective Synthesis of 6-Oxopiperidines via Castagnoli-Cushman Reaction

| 3-Aryl Glutaric Acid | Imine | Product | Yield (%) | Diastereomeric Ratio | Reference |

| 3-Phenylglutaric acid | N-Benzylideneaniline | 6-Oxo-2,4-diphenylpiperidine-3-carboxylic acid | 75 | >95:5 | |

| 3-(4-Methoxyphenyl)glutaric acid | N-Benzylideneaniline | 4-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid | 82 | >95:5 | |

| 3-Phenylglutaric acid | N-(4-Methoxybenzylidene)aniline | 2-(4-Methoxyphenyl)-6-oxo-4-phenylpiperidine-3-carboxylic acid | 78 | >95:5 |

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. This reaction is a well-established method for the formation of five- and six-membered rings. The Dieckmann cyclization has been successfully employed in the synthesis of variously substituted piperidine-2,4-diones.

In this approach, a β-amino ester is first acylated with a malonate derivative to form an amido-diester. This intermediate then undergoes an intramolecular cyclization upon treatment with a base to yield a 3-methoxycarbonyl-piperidine-2,4-dione, which can be subsequently decarboxylated to the corresponding piperidine-2,4-dione.

Table 5: Synthesis of Piperidine-2,4-diones via Dieckmann Cyclization

| Amido-diester Precursor | Product | Yield (%) | Reference |

| Methyl 3-(3-methoxy-3-oxopropanamido)butanoate | 5-Methylpiperidine-2,4-dione | 78 | |

| Methyl 3-(3-methoxy-3-oxopropanamido)-3-phenylpropanoate | 6-Phenylpiperidine-2,4-dione | 66 | |

| Methyl 3-(3-methoxy-3-oxopropanamido)pentanoate | 5-Ethylpiperidine-2,4-dione | 72 |

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base. This reaction is a cornerstone in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds in a single step. The Mannich reaction is widely used for the synthesis of piperidones, particularly 4-piperidones.

The reaction mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the active hydrogen compound. When a β-ketoester or a similar compound is used, the resulting Mannich base can undergo subsequent cyclization to form the piperidone ring.

Table 6: Examples of β-Amino Ketones Synthesized via Mannich Reaction

| Ketone | Aldehyde | Amine | Product | Yield (%) | Reference |

| Acetophenone | Benzaldehyde | Aniline | 3-Anilino-1,3-diphenylpropan-1-one | 92 | |

| Cyclohexanone | Benzaldehyde | Aniline | 2-(Anilino(phenyl)methyl)cyclohexan-1-one | 98 | |

| Acetone | Formaldehyde | Dimethylamine | 1-(Dimethylamino)propan-2-one | Good |

Synthetic Routes to the 6-Oxo-3-phenylpiperidine-3-carbonitrile Core Structure

The construction of the 6-oxo-3-phenylpiperidine-3-carbonitrile core can be achieved through several strategic pathways. These routes are broadly categorized based on the type of precursor used: those that build the ring from acyclic molecules already containing the key cyano group, and those that modify a pre-existing piperidine ring structure.

Synthesizing the piperidone ring from acyclic precursors that already possess a nitrile functional group is a common and efficient strategy. These methods often rely on cascade reactions, such as the Michael addition followed by cyclization, to assemble the heterocyclic core.

A prominent approach involves the conjugate addition of a nucleophile bearing a cyano group to an α,β-unsaturated system. For instance, a compound like 2-cyano-N-substituted acetamide (B32628) can serve as the nitrogen-containing fragment. The key step is the Michael addition of a carbanion derived from a phenylacetonitrile (B145931) derivative to an acrylic acid equivalent. The resulting intermediate contains all the necessary atoms for the piperidone ring. Subsequent intramolecular cyclization via an amidation reaction forms the desired 6-oxopiperidine ring. This type of intramolecular aza-Michael addition is a straightforward method for constructing nitrogen heterocycles. ntu.edu.sgwhiterose.ac.uk The synthesis of related 6-amino-2-pyridone-3,5-dicarbonitriles has been achieved through one-pot, multi-step reactions involving cyanoacetamide precursors, highlighting the utility of cyano-containing building blocks in the synthesis of nitrogenous heterocycles. nih.govresearchgate.net

A representative reaction scheme is the condensation of an amine, an α,β-unsaturated ester (e.g., ethyl acrylate), and a phenylacetonitrile derivative. The initial Michael addition of the amine to the acrylate (B77674) is followed by the addition of the phenylacetonitrile anion to the ester carbonyl, leading to a complex intermediate that cyclizes to form the 6-oxopiperidine ring.

Table 1: Representative Synthesis via Cyano-Containing Precursors This table is illustrative, based on established chemical principles for Michael additions and subsequent cyclizations.

| Michael Donor | Michael Acceptor | Amine Source | Conditions | Product | Reference Principle |

|---|---|---|---|---|---|

| Phenylacetonitrile | Ethyl Acrylate | Benzylamine | Base (e.g., NaOEt), Ethanol (B145695), Reflux | 1-Benzyl-6-oxo-3-phenylpiperidine-3-carbonitrile | ntu.edu.sgresearchgate.net |

| 2-(4-chlorophenyl)acetonitrile | Methyl Acrylate | Ammonia | Base (e.g., NaOMe), Methanol, Reflux | 3-(4-Chlorophenyl)-6-oxopiperidine-3-carbonitrile | ntu.edu.sgresearchgate.net |

An alternative synthetic strategy begins with a pre-formed piperidine ring containing a carboxylic acid or a related functional group at the 3-position. This approach focuses on the chemical transformation of the C3 substituent into the desired carbonitrile.

The synthesis typically starts with a suitable piperidine-3-carboxylic acid derivative, which can be prepared by methods such as the catalytic hydrogenation of the corresponding pyridinecarboxylic acid (nicotinic acid). google.com For example, N-protected 6-oxopiperidine-3-carboxylic acid can be used as a key intermediate. This precursor is first converted into a primary amide, typically through activation of the carboxylic acid (e.g., forming an acyl chloride or using a coupling agent) followed by reaction with ammonia. In the final step, the primary amide is dehydrated to yield the target 3-carbonitrile. Standard dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

This route offers the advantage of building upon readily available piperidine scaffolds and allows for late-stage introduction of the nitrile group. The synthesis of various piperidine-3-carboxamides has been explored for other applications, providing a strong foundation for obtaining the necessary amide precursors. google.com

Table 2: Functional Group Transformation from Carboxylic Acid Analogues This table outlines a standard, widely-used synthetic sequence in organic chemistry.

| Step | Starting Material | Reagents | Intermediate/Product | Reference Principle |

|---|---|---|---|---|

| 1. Amide Formation | N-Benzyl-6-oxo-3-phenylpiperidine-3-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. NH₄OH | N-Benzyl-6-oxo-3-phenylpiperidine-3-carboxamide | google.com |

| 2. Dehydration | N-Benzyl-6-oxo-3-phenylpiperidine-3-carboxamide | POCl₃, Pyridine, Heat | N-Benzyl-6-oxo-3-phenylpiperidine-3-carbonitrile | Standard Organic Synthesis Texts |

Asymmetric Synthesis of Chiral 6-Oxopiperidine Scaffolds

The creation of a quaternary stereocenter at the C3 position of the 6-oxopiperidine ring requires precise stereochemical control. Asymmetric synthesis methodologies are employed to produce enantiomerically pure or enriched compounds, which is often essential for their intended biological applications. These methods include the use of chiral auxiliaries, enantioselective catalysis, and the preparation of stereochemically defined intermediates.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. Evans oxazolidinones are among the most effective and widely used chiral auxiliaries for asymmetric synthesis. wikipedia.orgresearchgate.netresearchgate.net

In the context of synthesizing chiral 6-oxopiperidines, an Evans auxiliary can be attached to an acyclic precursor to form a chiral imide. This substrate can then undergo a highly diastereoselective Michael addition. For example, a TiCl₄-catalyzed Michael reaction between a chiral imide derived from an Evans auxiliary and a nitrostyrene (B7858105) derivative can generate a Michael adduct with high stereocontrol. rsc.orgaragen.comresearchgate.net This adduct is then elaborated through further steps, including reduction of the nitro group and subsequent cyclization/lactamization, to form the chiral piperidinone scaffold. The stereochemistry of the newly formed C3 center is dictated by the steric influence of the chiral auxiliary, which blocks one face of the enolate intermediate, forcing the electrophile to approach from the less hindered side.

Table 3: Example of Chiral Auxiliary-Mediated Synthesis Based on the diversity-oriented synthesis strategy reported for piperidinones.

| Chiral Auxiliary | Reaction Type | Key Reagents | Diastereoselectivity | Reference |

|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Michael Addition | TiCl₄, β-nitrostyrene | >95% d.e. | rsc.orgaragen.comresearchgate.net |

| (S)-4-benzyl-2-oxazolidinone | Alkylation | LDA, Benzyl Bromide | High | wikipedia.orgresearchgate.net |

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of chiral piperidine scaffolds, organocatalysis and transition-metal catalysis have proven to be powerful tools. nih.govtmc.edu

The aza-Diels-Alder reaction is a classic method for constructing six-membered nitrogen heterocycles. rsc.orgcapes.gov.br Chiral Lewis acids or Brønsted acids can catalyze the [4+2] cycloaddition between an imine (the aza-dienophile) and a diene to produce tetrahydropyridine (B1245486) derivatives with high enantioselectivity. researchgate.netresearchgate.netdntb.gov.ua These intermediates can then be converted to the desired 6-oxopiperidines. For example, a chiral silicon Lewis acid can effectively promote the reaction between acylhydrazones and Danishefsky's diene to yield dihydropyridone products in good yield and with high enantiomeric excess. researchgate.net

Organocatalytic domino reactions offer another elegant route. Chiral amines, such as diphenylprolinol silyl (B83357) ether, can catalyze a sequence of reactions, for instance, a Michael addition followed by an intramolecular cyclization. acs.org This allows for the one-pot construction of polysubstituted piperidine rings with the creation of multiple stereocenters with excellent stereocontrol. mdpi.com

Table 4: Enantioselective Catalytic Approaches to Piperidine Scaffolds

| Catalyst Type | Reaction | Typical Substrates | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Intramolecular aza-Michael | Amino-α,β-unsaturated thioesters | up to 97:3 e.r. | whiterose.ac.uk |

| Rh-complex with Chiral Ligand | Asymmetric Carbometalation | Dihydropyridine, Arylboronic acid | up to 99% ee | tmc.eduacs.org |

| Chiral Amine (e.g., Prolinol derivative) | Domino Michael/Cyclization | Aldehydes, Nitroolefins | up to 99% ee | acs.org |

| Chiral Zirconium Complex | Aza-Diels-Alder | Acylhydrazones, Danishefsky's diene | High | researchgate.net |

This strategy involves the synthesis of a chiral acyclic precursor which already contains the required stereocenter(s). The subsequent cyclization step then proceeds to form the piperidine ring without affecting the pre-established stereochemistry. This approach transfers chirality from an open-chain molecule to the final cyclic product.

A modern and powerful example of this strategy is the use of catalytic, asymmetric C-H functionalization. For instance, a chiral copper catalyst can mediate an enantioselective δ C-H cyanation of an acyclic amine. nsf.gov This reaction installs the nitrile group at the δ-position relative to the amine with high enantioselectivity, creating a chiral δ-amino nitrile. This intermediate is a latent d-amino aldehyde. Reduction of the nitrile group (e.g., with DIBAL-H) unmasks the aldehyde, which spontaneously cyclizes with the amine to form a hemiaminal. A final reduction step yields the chiral 3-substituted piperidine with excellent transfer of stereospecificity. nsf.gov

Another approach involves the synthesis of chiral 3-phenylpiperidine (B1330008) itself as a key intermediate through methods like Grignard reaction on a 3-piperidone followed by hydrogenation and chiral resolution. google.comnih.gov This chiral intermediate can then be subjected to further chemical modifications, such as oxidation and functionalization at the C3 and C6 positions, to build the final 6-oxo-3-phenylpiperidine-3-carbonitrile structure.

Reaction Mechanisms in the Synthesis of 6 Oxo 3 Phenylpiperidine 3 Carbonitrile

Mechanistic Pathways of Key Cyclization and Ring-Forming Reactions

The formation of the 6-oxo-3-phenylpiperidine-3-carbonitrile ring system is typically achieved through reactions that construct the heterocyclic core via carbon-carbon and carbon-nitrogen bond formation. Key among these are the Michael addition, the Mannich reaction, and various intramolecular cyclization cascades.

Michael Addition Mechanistic Details

The Michael addition is a cornerstone reaction for the synthesis of piperidine (B6355638) derivatives. In the context of 6-oxo-3-phenylpiperidine-3-carbonitrile, a common strategy involves the conjugate addition of a nucleophile, such as a phenylacetonitrile (B145931) anion, to an α,β-unsaturated carbonyl compound.

The mechanism commences with the deprotonation of the α-carbon of phenylacetonitrile by a base, generating a resonance-stabilized carbanion. This carbanion then acts as a potent nucleophile, attacking the β-carbon of an α,β-unsaturated ester or amide (the Michael acceptor). This step results in the formation of a new carbon-carbon bond and an enolate intermediate. Subsequent protonation of the enolate yields the 1,5-dicarbonyl adduct, which is primed for a subsequent intramolecular cyclization (lactamization) to form the desired δ-lactam ring of the 6-oxo-piperidine structure.

A plausible mechanistic pathway is illustrated below:

Deprotonation: A base removes the acidic α-hydrogen from phenylacetonitrile, creating a nucleophilic carbanion.

Nucleophilic Attack: The carbanion attacks the electron-deficient β-carbon of an acrylate (B77674) derivative (e.g., ethyl acrylate).

Enolate Formation: This conjugate addition forms a transient enolate intermediate.

Protonation & Cyclization: The enolate is protonated, and under appropriate conditions (e.g., heating or acid/base catalysis), the terminal amino group attacks the ester carbonyl, leading to an intramolecular cyclization and elimination of an alcohol molecule to form the final 6-oxopiperidine ring.

This reaction can be influenced by various factors, including the choice of base, solvent, and temperature, which can affect the reaction rate and stereochemical outcome. youtube.com

Mannich Reaction Mechanistic Details

The Mannich reaction provides another powerful route to functionalized piperidines by forming both a carbon-carbon and a carbon-nitrogen bond, often in a single step. researchgate.netoarjbp.com A multicomponent Mannich reaction for piperidine synthesis typically involves an amine, an aldehyde (like formaldehyde), and a carbon acid (a compound with an acidic α-proton). wikipedia.org

The mechanism proceeds through the following key steps:

Iminium Ion Formation: The reaction is initiated by the nucleophilic addition of an amine to an aldehyde, followed by dehydration, to form a highly electrophilic iminium ion (also known as a Schiff base). wikipedia.orgnih.gov

Nucleophilic Attack: A carbon nucleophile, formed by the deprotonation of a compound like a β-keto ester or malonate derivative, attacks the iminium ion.

Adduct Formation: This attack forms a new C-C bond and yields the β-amino carbonyl compound, known as a Mannich base. wikipedia.org

For the synthesis of 6-oxo-3-phenylpiperidine-3-carbonitrile, a double Mannich reaction can be envisioned. nih.gov This would involve a primary amine, two equivalents of an aldehyde, and a precursor containing the phenyl and cyano moieties. The reaction cascade would lead directly to the formation of the piperidinone ring. nih.gov The versatility of the Mannich reaction allows for the construction of complex piperidine structures from simple, readily available starting materials. researchgate.net

Intramolecular Cyclization Cascades

Intramolecular cyclization reactions are highly efficient methods for constructing heterocyclic rings, including the piperidine core. nih.gov These reactions often proceed as a cascade, where an initial intermolecular reaction sets the stage for a subsequent, spontaneous ring-closing event.

A common strategy involves an initial Michael addition followed by an intramolecular cyclization. For instance, the reaction between an amine and an α,β,γ,δ-diunsaturated carbonyl compound can trigger a domino sequence. The initial aza-Michael addition of the amine to one of the double bonds forms an intermediate that then undergoes an intramolecular Michael addition to the second unsaturated system, thereby forming the piperidine ring.

Another elegant approach is the intramolecular aza-Michael addition, where a tethered amine nucleophile attacks an α,β-unsaturated system within the same molecule. ntu.edu.sgrsc.org This process can be highly stereoselective, with the stereochemistry often controlled by the geometry of the starting material and the reaction conditions. nih.gov Such cascade reactions are synthetically valuable as they can rapidly build molecular complexity from simpler precursors in a single pot. rsc.org

Role of Catalysis in Reaction Mechanisms

Catalysis plays a crucial role in modern synthetic organic chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Both metal complexes and small organic molecules have been employed as catalysts in the synthesis of piperidine derivatives.

Metal-Catalyzed Reaction Mechanisms (e.g., Gold(I), Palladium, Cobalt(II), Copper(II), Iridium(III))

A variety of transition metals have been shown to catalyze key steps in piperidine synthesis. nih.gov

Palladium(II) Catalysis: Palladium catalysts are widely used for C-N and C-C bond-forming reactions. In the context of piperidine synthesis, palladium-catalyzed intramolecular hydroamination of alkenes is a powerful method. nih.gov The mechanism often involves the coordination of the palladium catalyst to the alkene, followed by nucleophilic attack of the tethered amine. Reductive elimination then furnishes the piperidine ring and regenerates the active catalyst.

Gold(I) Catalysis: Gold(I) complexes are potent π-acid catalysts that can activate alkenes and alkynes toward nucleophilic attack. Gold-catalyzed oxidative amination of non-activated alkenes has been used to form substituted piperidines. nih.gov The mechanism involves the activation of the double bond by the gold(I) catalyst, making it susceptible to attack by the amine nucleophile.

Cobalt(II) Catalysis: Cobalt(II) catalysts have been utilized in radical-mediated intramolecular cyclizations to produce piperidines from linear amino-aldehydes. nih.gov The proposed mechanism involves a radical cascade that leads to the formation of the six-membered ring.

Rhodium Catalysis: Rhodium-catalyzed asymmetric reductive Heck reactions have been developed to synthesize enantioenriched 3-substituted piperidines from dihydropyridines and boronic acids. snnu.edu.cn This method provides a powerful tool for controlling stereochemistry.

The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and selectivities in these transformations.

| Catalyst Type | Example Reaction | Mechanistic Role |

| Palladium(II) | Intramolecular Hydroamination | Activates alkene for nucleophilic attack by amine. nih.gov |

| Gold(I) | Oxidative Amination | π-acid catalyst that activates double bonds. nih.gov |

| Cobalt(II) | Radical-Mediated Cyclization | Initiates a radical cascade for ring formation. nih.gov |

| Rhodium | Asymmetric Reductive Heck | Enables enantioselective carbometalation. snnu.edu.cn |

Organocatalytic Mechanisms

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal catalysis. For piperidine synthesis, organocatalysts can activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions.

Enamine Catalysis: Chiral secondary amines, such as proline and its derivatives, can react with carbonyl compounds to form transient enamines. These enamines can then participate in stereoselective Michael additions to nitroolefins or other Michael acceptors. Subsequent transformations can lead to the formation of highly functionalized, enantiomerically enriched piperidines.

Iminium Ion Catalysis: Chiral primary or secondary amines can condense with α,β-unsaturated aldehydes or ketones to form chiral iminium ions. This activation lowers the LUMO of the unsaturated system, making it more susceptible to nucleophilic attack. This strategy has been successfully applied to the enantioselective synthesis of piperidines via conjugate addition reactions.

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding. This has been applied to intramolecular asymmetric aza-Michael cyclizations to produce 3-spiropiperidines with high enantioselectivity. rsc.org

Organocatalytic methods offer several advantages, including operational simplicity, lower toxicity, and moisture tolerance, making them attractive for the synthesis of complex molecules like 6-oxo-3-phenylpiperidine-3-carbonitrile.

Photocatalytic Reaction Mechanisms

The synthesis of piperidinone rings, the core structure of 6-Oxo-3-phenylpiperidine-3-carbonitrile, can be approached through modern photocatalytic methods. These reactions leverage the energy of visible light to initiate chemical transformations under mild conditions, often proceeding through radical-based mechanisms. While a specific photocatalytic pathway for 6-Oxo-3-phenylpiperidine-3-carbonitrile is not extensively documented, established mechanisms for the synthesis of related 2-piperidinone structures provide a foundational model. researchgate.net

One plausible general mechanism involves the generation of radical intermediates facilitated by a photoredox catalyst, such as iridium or ruthenium complexes, or purely organic dyes. nih.govnih.gov The process typically begins with the photocatalyst absorbing light, which elevates it to an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a substrate.

In the context of piperidinone synthesis, the photocatalyst could oxidize a suitable precursor to form a radical cation. researchgate.netnih.gov This highly reactive species can then undergo further reactions, such as cyclization. For instance, a proposed strategy for forming the 2-piperidinone core involves a [1+2+3] cycloaddition, where an alkene radical cation reacts with an inorganic ammonium (B1175870) salt and an unsaturated carbonyl compound. researchgate.net This cascade of reactions, initiated by light, allows for the construction of the complex heterocyclic ring from simple, readily available starting materials. The reaction's progression is contingent on the precise interplay of the substrates and the specific photocatalyst employed, which governs the redox potentials and subsequent reaction pathways. nih.gov

Identification and Characterization of Reaction Intermediates

Understanding the reaction mechanism requires the identification of transient species formed during the synthesis. Although direct studies on 6-Oxo-3-phenylpiperidine-3-carbonitrile are limited, research on analogous compounds, such as 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, provides significant insight. In the synthesis of this related pyridone, a key dienamide intermediate has been successfully isolated and characterized. researchgate.netresearchgate.net This intermediate, formed from the reaction of a β-amino enone with a methylene-active nitrile, is crucial as its subsequent cyclization yields the final pyridone ring. researchgate.net

Spectroscopic Analysis of Reaction Intermediates

Spectroscopic methods are essential for identifying and characterizing reaction intermediates that may be too unstable for isolation. For compounds within the 3-cyano-2-pyridone family, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are principal tools. mdpi.comsciforum.net

In the case of the isolated dienamide intermediate for the analogous 6-methyl-pyridone, spectroscopic analysis was critical for its identification. researchgate.netresearchgate.net Techniques such as ¹H NMR and ¹³C NMR would reveal the specific proton and carbon environments, confirming the open-chain structure of the dienamide before its cyclization into the final heterocyclic product.

The general spectroscopic characteristics for the broader class of 3-cyano-2-pyridone derivatives provide a reference for what to expect. For example, the final products consistently show characteristic IR absorption bands for the nitrile (C≡N) group, typically around 2215–2216 cm⁻¹, and the carbonyl (C=O) group of the pyridone ring, around 1653–1674 cm⁻¹. mdpi.comsciforum.net ¹H NMR spectra are used to confirm the arrangement of substituents on the ring. mdpi.com The presence or absence of these signals can help confirm whether the cyclization of an intermediate has occurred.

Table 1: Representative Spectroscopic Data for 3-Cyano-2-Pyridone Derivatives mdpi.comsciforum.net

| Functional Group | Spectroscopic Technique | Characteristic Signal |

| Nitrile (C≡N) | IR Spectroscopy | 2215–2216 cm⁻¹ |

| Carbonyl (C=O) | IR Spectroscopy | 1653–1674 cm⁻¹ |

| Pyridone Ring Proton | ¹H NMR Spectroscopy | 6.04–6.32 ppm |

| Aromatic Protons | ¹H NMR Spectroscopy | 7.19–7.82 ppm |

This table is generated based on data for various 3-cyano-2-pyridone derivatives and serves as an illustrative guide.

Isolation and Structural Elucidation of Key Intermediates

The definitive confirmation of an intermediate's structure is achieved through its isolation and direct structural analysis, most powerfully by single-crystal X-ray diffraction. This technique provides unambiguous proof of atomic connectivity and stereochemistry.

In a pivotal study on a close analog, 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, researchers successfully isolated a key reaction intermediate, (2E,4E)-2-cyano-5-dimethylamino)hexa-2,4-dienamide. researchgate.netresearchgate.net This was a significant achievement, as it provided direct evidence for the reaction pathway. The researchers were able to isolate two distinct conformational isomers (1-s-cis and 1-s-trans) of this dienamide intermediate. researchgate.net

The structure of both isomers was unequivocally confirmed by X-ray diffraction analysis. researchgate.netresearchgate.net This analysis revealed the precise three-dimensional arrangement of the atoms, confirming the open-chain structure and the (E,E) configuration of the double bonds. The study further demonstrated that the acid-induced cyclization of the 1-s-cis conformer led to the formation of the final 2-pyridone product. This work provides a concrete example of how the isolation and structural elucidation of an intermediate can illuminate the mechanistic details of pyridone ring formation. researchgate.net

Advanced Spectroscopic and Structural Characterization of 6 Oxo 3 Phenylpiperidine 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum would be expected to show distinct signals for the protons of the phenyl group and the piperidine (B6355638) ring. The aromatic protons would likely appear as a multiplet in the range of δ 7.3-7.6 ppm. The protons on the piperidine ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The methylene (B1212753) protons at C4 and C5 would likely appear as multiplets. The proton on the nitrogen (N-H) would be expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for 6-Oxo-3-phenylpiperidine-3-carbonitrile

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.3 - 7.6 | m | - |

| N-H | 6.0 - 8.0 | br s | - |

| CH₂ (C5) | 2.5 - 3.0 | m | - |

| CH₂ (C4) | 2.0 - 2.5 | m | - |

Note: This is a hypothetical data table. Actual experimental values may vary.

The ¹³C NMR spectrum would be expected to show a total of 10 distinct carbon signals, assuming the phenyl group carbons are not all equivalent due to restricted rotation. Key signals would include the carbonyl carbon (C=O) of the lactam at a downfield chemical shift (around δ 170 ppm) and the nitrile carbon (-C≡N) around δ 120 ppm. The quaternary carbon at C3 would also be identifiable.

Table 2: Predicted ¹³C NMR Data for 6-Oxo-3-phenylpiperidine-3-carbonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C6) | ~170 |

| Phenyl C (quaternary) | 135 - 140 |

| Phenyl CH | 125 - 130 |

| C≡N | ~120 |

| C3 (quaternary) | 40 - 50 |

| C2 | 45 - 55 |

| C5 | 30 - 40 |

Note: This is a hypothetical data table. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, helping to trace the connectivity within the piperidine ring. For instance, correlations would be expected between the protons on C4 and C5.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the CH₂ groups at C2, C4, and C5 to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds. This would be crucial for identifying the quaternary carbons, such as C3, C6, the nitrile carbon, and the quaternary phenyl carbon, by observing their long-range couplings to nearby protons. For example, the protons on C2 and C4 would be expected to show HMBC correlations to the quaternary carbon at C3.

Vibrational Spectroscopy

The FT-IR spectrum would provide clear evidence for the key functional groups present in the molecule.

Table 3: Predicted FT-IR Absorption Bands for 6-Oxo-3-phenylpiperidine-3-carbonitrile

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (lactam) | Stretching | 3200 - 3300 | Medium |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C≡N (nitrile) | Stretching | 2220 - 2260 | Medium-Weak |

| C=O (lactam) | Stretching | 1650 - 1680 | Strong |

Note: This is a hypothetical data table. Actual experimental values may vary.

The most prominent band would be the strong absorption from the carbonyl (C=O) group of the lactam. The presence of the nitrile group would be confirmed by a sharp, medium-intensity band in the characteristic region. The N-H stretching vibration of the lactam would also be a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the exact molecular weight of the compound (C₁₂H₁₂N₂O, exact mass: 200.09496). The fragmentation pattern would likely involve the loss of the phenyl group, the nitrile group, and cleavage of the piperidine ring, providing further structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS fragmentation patterns and mass spectra for 6-Oxo-3-phenylpiperidine-3-carbonitrile are not documented in the reviewed scientific literature. This analysis would typically provide information on the molecule's mass and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

Published HRMS data, which would provide the precise mass of 6-Oxo-3-phenylpiperidine-3-carbonitrile and thus confirm its elemental composition with high accuracy, could not be located.

X-ray Crystallography

No public records of X-ray crystallographic studies on 6-Oxo-3-phenylpiperidine-3-carbonitrile were found. Such studies are essential for definitively determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

There is no available single crystal X-ray diffraction data to determine the absolute structure and stereochemistry of this compound.

Crystal System and Space Group Analysis

Information regarding the crystal system and space group, which describes the symmetry of the crystal lattice, is not available as the compound has not been characterized by X-ray crystallography in the public domain.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Interactions

A detailed analysis of hydrogen bonding interactions is contingent on crystallographic data, which is currently unavailable for this compound.

Supramolecular Architecture Analysis (e.g., π-π Stacking)

Analysis of the supramolecular architecture, including potential π-π stacking interactions between phenyl rings, requires solid-state structural information from X-ray crystallography, which has not been reported.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is instrumental in understanding the packing of molecules and the nature of the forces that govern the crystal's stability. By mapping the electron distribution of a molecule within its crystalline environment, Hirshfeld surface analysis provides a three-dimensional surface that delineates the close contact interactions between neighboring molecules.

The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal can be partitioned into regions where the electron density of the pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. The surface is typically color-mapped with various properties to highlight specific intermolecular interactions. Key among these are dnorm (normalized contact distance), shape index, and curvedness.

A detailed Hirshfeld surface analysis for 6-Oxo-3-phenylpiperidine-3-carbonitrile would require its specific crystallographic information file (CIF). As such data is not publicly available, a representative analysis based on published studies of structurally similar phenylpiperidine derivatives is presented to elucidate the expected intermolecular interactions. researchgate.netnih.govnih.gov

The analysis of related piperidine structures consistently reveals that the crystal packing is dominated by a variety of weak intermolecular forces. The most significant of these are typically hydrogen bonds and van der Waals interactions. nih.gov The presence of a phenyl ring, a piperidine ring, an oxo group, and a nitrile group in the target molecule suggests a complex network of interactions.

dnorm Surface Analysis**

The dnorm surface provides a visualization of intermolecular contacts shorter or longer than the van der Waals radii. Red regions on the dnorm map indicate close contacts, which are often associated with hydrogen bonding. For a molecule like 6-Oxo-3-phenylpiperidine-3-carbonitrile, prominent red spots would be anticipated near the oxygen atom of the oxo group and the nitrogen atom of the nitrile group, indicating their roles as hydrogen bond acceptors. The N-H group of the piperidine ring, if present in a protonated form or in a crystal structure with intermolecular N-H...O or N-H...N hydrogen bonds, would also show significant close contacts.

2D Fingerprint Plots

Based on published data for similar compounds, the following table summarizes the anticipated contributions of the most significant intermolecular contacts. nih.govnih.gov

| Interaction Type | Description | Representative Percentage Contribution (%) |

| H···H | Hydrogen-hydrogen contacts, representing van der Waals forces. | 40 - 75 |

| C···H/H···C | Carbon-hydrogen contacts, often associated with weak C-H···π interactions. | 15 - 25 |

| O···H/H···O | Oxygen-hydrogen contacts, indicative of hydrogen bonding. | 5 - 15 |

| N···H/H···N | Nitrogen-hydrogen contacts, also indicative of hydrogen bonding. | 1 - 10 |

Shape Index and Curvedness

The shape index and curvedness are additional properties mapped onto the Hirshfeld surface that provide insights into the molecular shape and the nature of π-π stacking interactions. A low curvedness value typically indicates flat regions on the surface, which can be indicative of π-π stacking between aromatic rings. nih.gov In the case of 6-Oxo-3-phenylpiperidine-3-carbonitrile, the presence of the phenyl group suggests that C-H···π and potentially π-π stacking interactions could contribute to the stabilization of the crystal structure. The shape index can further distinguish between concave and convex regions, helping to identify the complementary shapes of interacting molecules.

Computational Chemistry and Theoretical Studies of 6 Oxo 3 Phenylpiperidine 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy. For 6-Oxo-3-phenylpiperidine-3-carbonitrile, DFT calculations would be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost libretexts.org.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-Oxo-3-phenylpiperidine-3-carbonitrile, this process would determine the precise bond lengths, bond angles, and dihedral angles.

The piperidine (B6355638) ring can exist in several conformations, most commonly a chair, boat, or twist-boat form. nih.gov A conformational analysis would be performed to identify the most stable conformer. This involves systematically exploring the molecule's potential energy surface. osti.gov For this specific molecule, key considerations would include:

Piperidine Ring Conformation : The chair conformation is typically the most stable for piperidine rings.

Substituent Positions : The analysis would determine whether the phenyl and carbonitrile groups at the C3 position prefer axial or equatorial orientations. The phenyl group, being bulky, would likely favor an equatorial position to minimize steric hindrance.

The relative energies of different conformers would be calculated to determine their population distribution at a given temperature.

| Parameter | Value |

|---|---|

| C2-N1-C6 Bond Angle | ~112° |

| C3-C(N) Bond Length | ~1.47 Å |

| C(phenyl)-C3-C4-C5 Dihedral Angle | ~175° (Equatorial) |

| C6=O Bond Length | ~1.21 Å |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO : This orbital acts as the electron donor. For 6-Oxo-3-phenylpiperidine-3-carbonitrile, the HOMO is likely to be localized on the phenyl ring or the lone pair of the piperidine nitrogen, indicating these are the primary sites for electrophilic attack. youtube.com

LUMO : This orbital acts as the electron acceptor. The LUMO would likely be centered on the carbonyl group (C=O) and the nitrile group (C≡N) due to the electronegativity of the oxygen and nitrogen atoms, making these the probable sites for nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The map is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack.

For 6-Oxo-3-phenylpiperidine-3-carbonitrile, an MEP map would likely show:

Negative Potential (Red/Yellow) : Concentrated around the carbonyl oxygen and the nitrile nitrogen, indicating these are the most electron-rich sites. researchgate.net

Positive Potential (Blue) : Located around the hydrogen atoms, particularly the N-H proton of the piperidine ring.

This visualization helps predict how the molecule will interact with other charged or polar species.

Population analysis methods distribute the total electron density among the atoms in a molecule to assign partial atomic charges.

Mulliken Population Analysis : This is a common method but is known to be highly dependent on the basis set used. uni-muenchen.de It provides a qualitative understanding of charge distribution.

Natural Population Analysis (NPA) : Based on Natural Bond Orbitals (NBOs), NPA provides a more stable and reliable description of the electron distribution, especially in polar molecules. researchgate.net

For 6-Oxo-3-phenylpiperidine-3-carbonitrile, these analyses would quantify the partial charges on each atom. This data is valuable for understanding the molecule's polarity, dipole moment, and the nature of its chemical bonds (ionic vs. covalent character). For instance, the carbonyl carbon would carry a significant positive charge, while the oxygen would be negatively charged.

DFT calculations can accurately predict spectroscopic data, which can then be used to interpret and verify experimental results.

Infrared (IR) Frequencies : Theoretical calculations of vibrational frequencies can help assign the peaks observed in an experimental IR spectrum. mdpi.com For the target molecule, characteristic frequencies for the C=O stretch of the lactam, the C≡N stretch of the nitrile, the N-H stretch of the piperidine, and C-H stretches of the phenyl group would be calculated. Theoretical frequencies are often systematically scaled to better match experimental values due to the neglect of anharmonicity in the calculations. researchgate.net

Nuclear Magnetic Resonance (NMR) : Theoretical calculations of chemical shifts (¹H and ¹³C) provide valuable information for assigning signals in NMR spectra. The calculated shifts are compared to a standard (like tetramethylsilane) to predict the spectrum. nih.gov

DFT is a powerful tool for elucidating reaction mechanisms. For reactions involving 6-Oxo-3-phenylpiperidine-3-carbonitrile, such as its synthesis or subsequent transformations, computational studies can map out the entire reaction pathway. nih.gov This involves:

Locating Transition States (TS) : A transition state is a first-order saddle point on the potential energy surface. Locating the TS structure is key to understanding the reaction's kinetics. A true TS is confirmed by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net

Calculating Activation Energies : The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

Investigating Intermediates : The calculation can identify and characterize any stable intermediates that form during the reaction.

For example, a study on the synthesis of the piperidine ring could model the key bond-forming cyclization step, determining whether the reaction is thermodynamically and kinetically favorable. nih.gov

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity and stability. These descriptors are typically calculated using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost. For a molecule like 6-Oxo-3-phenylpiperidine-3-carbonitrile, these descriptors can elucidate its behavior in chemical reactions.

Key Quantum Chemical Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO energy gap generally suggests higher reactivity.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to deformation or change in its electron distribution. It is calculated from the HOMO and LUMO energies. The inverse of hardness is softness, which indicates a higher propensity for chemical reactions.

Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to act as an electrophile.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. For 6-Oxo-3-phenylpiperidine-3-carbonitrile, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the lactam ring and the nitrogen of the nitrile group, indicating these as sites for electrophilic attack. The phenyl ring would exhibit regions of both positive and negative potential.

Reactivity Predictions:

Illustrative Data Table of Quantum Chemical Descriptors (for a related piperidone derivative):

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

| Chemical Hardness (η) | 2.65 eV |

| Chemical Softness (S) | 0.377 eV⁻¹ |

| Electronegativity (χ) | 3.85 eV |

| Electrophilicity Index (ω) | 2.79 eV |

Note: The values in this table are representative for a similar heterocyclic compound and are intended for illustrative purposes, as specific computational data for 6-Oxo-3-phenylpiperidine-3-carbonitrile is not available in the cited literature.

Theoretical Insights into Stereoisomer Stability

The 6-Oxo-3-phenylpiperidine-3-carbonitrile molecule possesses a stereocenter at the C3 position, meaning it can exist as two enantiomers (R and S). Furthermore, the piperidine ring can adopt different conformations, primarily chair and boat forms. Theoretical calculations are instrumental in determining the relative stabilities of these different stereoisomers and conformers.

Conformational Analysis:

The piperidine ring typically adopts a chair conformation to minimize steric strain. For a substituted piperidine like 6-Oxo-3-phenylpiperidine-3-carbonitrile, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by the steric interactions between the substituents.

Axial vs. Equatorial Phenyl Group: Computational studies on N-acylpiperidines have shown a preference for a 2-substituent to be in an axial orientation due to pseudoallylic strain. For the 3-phenyl substituent in 6-Oxo-3-phenylpiperidine-3-carbonitrile, theoretical calculations would be needed to determine the energetic preference between the axial and equatorial positions. This would involve calculating the energies of both conformers and identifying the global minimum. The stability is influenced by factors such as 1,3-diaxial interactions and other steric hindrances.

Stereoisomer Stability:

Theoretical methods can be used to calculate the energies of the R and S enantiomers. In the absence of a chiral environment, the enantiomers are isoenergetic. However, computational studies can be extended to model their interactions with other chiral molecules, which is crucial in understanding their potential biological activity. Studies on the diastereoselective synthesis of substituted piperidin-2-ones have utilized computational analysis to understand the resulting stereochemistry.

Illustrative Energy Profile for Conformational Isomers:

| Conformer | Relative Energy (kcal/mol) |

| Chair (Equatorial Phenyl) | 0.0 (most stable) |

| Chair (Axial Phenyl) | +2.5 |

| Twist-Boat | +5.0 |

Note: This table provides a hypothetical energy profile for illustrative purposes to demonstrate the typical energy differences between conformers of a substituted piperidine. Specific calculations for 6-Oxo-3-phenylpiperidine-3-carbonitrile are required for accurate values.

Green Chemistry Aspects in the Synthesis of 6 Oxo 3 Phenylpiperidine 3 Carbonitrile

Solvent-Free Reaction Conditions

In the synthesis of heterocyclic compounds, solvent-free conditions, often combined with microwave irradiation or mechanochemical methods, have proven effective. For instance, the synthesis of various pyridine (B92270) and pyrimidine (B1678525) derivatives has been successfully achieved by heating a mixture of reactants without any solvent, leading to high yields and reduced reaction times. A notable example is the catalyst-free, three-component synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles, which proceeds efficiently under solvent-free conditions by simply heating the reactants. researchgate.net This approach minimizes waste and avoids the use of potentially toxic or environmentally harmful solvents.

While specific studies on the solvent-free synthesis of 6-oxo-3-phenylpiperidine-3-carbonitrile are not extensively detailed in the available literature, the established success of this methodology for structurally similar compounds suggests its high potential for application in this synthesis.

Use of Green Solvents (e.g., Water, Deep Eutectic Solvents)

When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign options. Water and deep eutectic solvents (DESs) are prominent examples of green solvents that are being increasingly explored in organic synthesis.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its unique properties, such as high polarity and the hydrophobic effect, can be harnessed to promote certain organic reactions. For example, the catalyst-free synthesis of 2-amino-4,8-dihydropyranol[3,2-b]pyran-3-carbonitriles has been efficiently carried out in water, particularly under ultrasonic irradiation, demonstrating the feasibility of aqueous media for the synthesis of complex heterocyclic structures. nih.gov

Deep Eutectic Solvents (DESs) are mixtures of two or more components that, at a particular molar ratio, form a eutectic with a melting point much lower than that of the individual components. ulisboa.pt They are characterized by low volatility, high thermal stability, and biodegradability, making them attractive alternatives to conventional volatile organic compounds (VOCs). nih.govmdpi.com DESs can act as both solvents and catalysts in chemical reactions. researchgate.net For instance, a DES composed of choline (B1196258) chloride and urea (B33335) has been shown to be an effective medium for various organic transformations, offering mild reaction conditions and high yields. mdpi.com The tunability of their physical and chemical properties allows for the design of DESs tailored to specific reaction requirements. nih.gov

The application of water or DESs in the synthesis of 6-oxo-3-phenylpiperidine-3-carbonitrile could offer significant advantages in terms of reduced environmental impact and potentially enhanced reaction efficiency.

Catalyst-Free or Recyclable Catalytic Systems

The ideal chemical synthesis would proceed without the need for a catalyst. Catalyst-free reactions simplify purification processes and avoid the use of potentially toxic or expensive catalysts. Several multicomponent reactions for the synthesis of heterocyclic compounds have been developed to run efficiently without a catalyst, often under solvent-free or aqueous conditions. researchgate.netnih.gov

When a catalyst is indispensable, green chemistry principles favor the use of recyclable catalysts . These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, which reduces waste and lowers costs. Heterogeneous catalysts, such as metal nanoparticles supported on solid matrices, are often easily recoverable. For example, magnetic Fe3O4 nanoparticles have been employed as an efficient and recyclable catalyst for the synthesis of pyrrole (B145914) and indole (B1671886) derivatives under solvent-free conditions. researchgate.net The development of recyclable catalytic systems for the synthesis of piperidine (B6355638) derivatives is an active area of research.

Alternative Energy Sources for Synthesis

To enhance reaction rates and reduce energy consumption, alternative energy sources like microwave irradiation and ultrasonication are being increasingly utilized in organic synthesis.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering advantages such as dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govnih.govrsc.org Microwaves directly heat the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates. This technique has been successfully applied to a wide range of organic reactions, including the synthesis of various heterocyclic compounds. mdpi.com For example, the one-pot, catalyst-free synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved in excellent yields (78–94%) within 3–6 minutes under microwave irradiation in water. nih.gov In contrast, the same reaction under conventional heating required several hours to achieve lower yields. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrano[2,3-d]pyrimidine Synthesis nih.gov

| Method | Temperature (°C) | Time | Yield (%) |

| Microwave | 120 | 3-6 min | 78-94 |

| Conventional | 48 | 2-6 h | 69-86 |

| Conventional | 60 | 1-4 h | 71-87 |

| Room Temp. | Ambient | 2-7 h | 67-82 |

This interactive table showcases the significant reduction in reaction time and improvement in yield when using microwave irradiation.

Ultrasonication, the application of ultrasound to chemical reactions, provides a mechanical form of energy that can enhance reaction rates and yields. This phenomenon, known as sonochemistry, arises from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with extremely high temperatures and pressures. nih.gov This can lead to increased mass transfer and the formation of highly reactive species.

Ultrasound has been shown to be particularly effective in heterogeneous reactions and in syntheses conducted in aqueous media. For instance, the synthesis of various heterocyclic compounds has been significantly accelerated under ultrasonic irradiation, often leading to higher yields in shorter reaction times compared to silent (non-sonicated) conditions. nih.govresearchgate.net In the synthesis of 2-amino-4,8-dihydropyranol[3,2-b]pyran-3-carbonitriles in water, ultrasonication at 50°C for 20 minutes resulted in an 88% yield, whereas under silent conditions at the same temperature and time, the yield was only 75%. nih.gov

Efficiency Metrics and Environmental Impact Assessment

To quantify the "greenness" of a chemical process, several metrics have been developed. These metrics provide a framework for evaluating and comparing the environmental performance of different synthetic routes. nih.gov

Atom Economy (AE): Introduced by Barry Trost, atom economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. numberanalytics.com It is a theoretical calculation that highlights the amount of waste generated. Addition reactions, for example, have a 100% atom economy.

Reaction Mass Efficiency (RME): RME provides a more practical measure of efficiency by taking into account the actual masses of reactants, the reaction yield, and the stoichiometry. researchgate.net It is calculated as the mass of the product divided by the total mass of all reactants used.

Environmental Factor (E-Factor): The E-Factor is a simple metric that quantifies the amount of waste produced per kilogram of product. A lower E-Factor indicates a greener process.

The adoption of green chemistry principles in the synthesis of 6-oxo-3-phenylpiperidine-3-carbonitrile would lead to significant improvements in these metrics. For example, a solvent-free, catalyst-free, high-yield reaction would have a high atom economy and reaction mass efficiency, and a low E-Factor and PMI. A comprehensive environmental impact assessment would also consider factors such as the toxicity of reagents and the energy consumption of the process.

Table 2: Key Green Chemistry Metrics

| Metric | Formula | Ideal Value | Focus |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | Inherent efficiency of the reaction |